4egi-1 -

4egi-1

Catalog Number: EVT-256807
CAS Number:
Molecular Formula: C18H12Cl2N4O4S
Molecular Weight: 451.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid, or 4EGI-1, is a small molecule inhibitor of eukaryotic translation initiation. [] It was initially discovered through chemical library screening for molecules disrupting the interaction between eukaryotic translation initiation factors eIF4E and eIF4G. [] 4EGI-1 has emerged as a valuable tool in scientific research, primarily due to its ability to selectively inhibit cap-dependent translation, a crucial process for the synthesis of many proteins, including those involved in cell growth, proliferation, and survival. []

Synthesis Analysis

The synthesis of rigidified mimetics of 4EGI-1 has been reported, involving bridging the phenyl group in the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) moiety into a tricyclic system. [] These bridges consist of ethylene, methylene oxide, methylenesulfide, methylenesulfoxide, or methylenesulfone. The synthesis process involves multiple steps and utilizes various reagents and techniques.

Molecular Structure Analysis

4EGI-1 exhibits a distinct molecular structure featuring a thiazole ring, a hydrazinylidene group, and a propanoic acid moiety. [, , ] High-resolution crystal structures of 4EGI-1 analogues complexed with eIF4E have been solved. [] These structures reveal that 4EGI-1 binds to a hydrophobic pocket of eIF4E, situated between β-sheet2 (L60-T68) and α-helix1 (E69-N77). [] This binding interaction induces conformational changes, primarily in the H78-L85 region, resulting in the unfolding of a short 310-helix (S82-L85) and the extension of α-helix1 by one turn (H78-S82). []

Chemical Reactions Analysis

While specific details regarding the chemical reactions of 4EGI-1 are limited in the provided literature, its interaction with eIF4E involves non-covalent binding, primarily driven by hydrophobic interactions and hydrogen bonding. [] This binding disrupts the interaction between eIF4E and eIF4G, ultimately inhibiting the formation of the eIF4F complex, a critical component of cap-dependent translation initiation.

Mechanism of Action

4EGI-1 functions as an allosteric inhibitor of the eIF4E/eIF4G interaction. [] It binds to eIF4E at a site distinct from the eIF4G binding epitope. [] This binding induces conformational changes in eIF4E, specifically by extending an α-helix that stretches between the 4EGI-1 binding site and the eIF4G binding site. [] This allosteric mechanism disrupts the interaction between eIF4E and eIF4G, thus inhibiting the formation of the eIF4F complex, a critical step in cap-dependent translation initiation. [, ]

Applications
  • Cancer Research: 4EGI-1 has been widely employed in cancer research due to its ability to selectively inhibit translation of oncogenic mRNAs. Studies have demonstrated its anti-tumor activity in various cancer models, including breast cancer, melanoma, glioma, leukemia, mesothelioma, nasopharyngeal carcinoma, and osteosarcoma. [, , , , , , , , , , , , ] For instance, 4EGI-1 exhibits potent anti-leukemic activity in primary AML blast cells by selectively suppressing proteins involved in proliferation and anti-apoptotic mechanisms. [] In breast cancer, it targets cancer stem cells by selectively inhibiting translation critical for their maintenance, proliferation, and metastasis. [] Additionally, 4EGI-1 enhances the sensitivity of hepatocellular carcinoma cells to sorafenib treatment by disrupting the eIF4E-eIF4G complex. []
  • Immunology: 4EGI-1 has been used to study the role of cap-dependent translation in T cell development and autoimmune disease. [] For example, it effectively inhibits the differentiation of T follicular helper cells, which are critical for the pathogenesis of autoimmune encephalitis. []
  • Neurobiology: Research has shown that 4EGI-1 can rescue neuronal and behavioral deficits in a mouse model of fragile X syndrome, a neurodevelopmental disorder. [] It restores the balance between protein synthesis and actin dynamics, leading to improvements in synaptic function, dendritic morphology, and learning behaviors. [] 4EGI-1 also attenuates motor deficits in a mouse model of Huntington's disease, a neurodegenerative disorder, by normalizing protein synthesis and ribosomal content in the striatum. []
  • Memory and Learning: 4EGI-1 has been employed to investigate the role of cap-dependent translation in memory consolidation. [, ] Research shows that it selectively prevents the upregulation of polyribosomes in dendritic spine heads during consolidation of aversive pavlovian conditioning, indicating the importance of cap-dependent translation in local protein synthesis during memory formation. []
Future Directions
  • Drug Development: Despite its utility as a research tool, 4EGI-1 has limitations as a therapeutic agent due to its relatively low potency and potential off-target effects. [] Future research should focus on developing more potent and specific inhibitors of eIF4E/eIF4G interaction with improved pharmacological properties for clinical translation. []
  • Understanding Resistance Mechanisms: As with many targeted therapies, the development of resistance to eIF4E/eIF4G inhibitors is a concern. [] Future studies should investigate the mechanisms underlying resistance to 4EGI-1 and explore strategies to overcome or circumvent such resistance.
  • Combination Therapies: Combining 4EGI-1 with other anticancer therapies holds promise for enhancing its therapeutic efficacy. [, , , ] Research should explore synergistic combinations and optimize treatment regimens to maximize therapeutic benefit.
  • Exploring New Applications: Given the critical role of cap-dependent translation in various cellular processes, future research should investigate the potential applications of 4EGI-1 in other disease models, including viral infections, neurodegenerative diseases, and cardiovascular diseases. [, , ]

Torin1

Compound Description: Torin1 is a potent and selective ATP-competitive inhibitor of mTOR, inhibiting both mTORC1 and mTORC2 complexes. [, , ]

Relevance: While 4EGI-1 disrupts eIF4E/eIF4G interaction to inhibit cap-dependent translation, Torin1 acts upstream by inhibiting mTORC1, which indirectly regulates eIF4F complex assembly via 4E-BP1 phosphorylation. [, , , ] Both compounds ultimately suppress cap-dependent translation but through different mechanisms.

ABT-737

Compound Description: ABT-737 is a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins, BCL2 and BCL2L1, leading to apoptosis. []

Relevance: 4EGI-1 synergizes with ABT-737 to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. [] While 4EGI-1 targets cap-dependent translation and modulates BCL2 family protein expression, ABT-737 directly inhibits the pro-survival function of BCL2 and BCL2L1, leading to enhanced cell death.

Rapamycin

Compound Description: Rapamycin (also known as Sirolimus) is an allosteric inhibitor of mTORC1. [, , ]

4E1RCat

Compound Description: 4E1RCat is a structural inhibitor of eIF4E/eIF4G interaction, disrupting the formation of the eIF4F complex. []

Relevance: 4E1RCat shares a similar mechanism of action with 4EGI-1 by directly targeting the eIF4E/eIF4G interaction to inhibit cap-dependent translation. [] Both compounds exhibit synergistic effects with sorafenib in hepatocellular carcinoma (HCC) treatment.

Silvestrol

Compound Description: Silvestrol is a natural compound that inhibits translation initiation by targeting the RNA helicase eIF4A, a component of the eIF4F complex. [, ]

Relevance: Silvestrol and 4EGI-1 both inhibit cap-dependent translation but target different components of the eIF4F complex. [, ] Silvestrol inhibits eIF4A's helicase activity, while 4EGI-1 disrupts the interaction between eIF4E and eIF4G.

Anisomycin

Compound Description: Anisomycin is a broad-spectrum protein synthesis inhibitor that acts by interfering with the peptidyl transferase activity of the ribosome. [, ]

Relevance: Anisomycin and 4EGI-1 both inhibit protein synthesis, but Anisomycin targets the elongation step of translation, while 4EGI-1 specifically targets the initiation step of cap-dependent translation. [, ]

Hippuristanol

Compound Description: Hippuristanol is a natural compound that inhibits translation initiation by targeting eIF4A, similar to Silvestrol. []

Relevance: Both hippuristanol and 4EGI-1 target the eIF4F complex to inhibit cap-dependent translation, but they bind to different subunits. [] Hippuristanol binds to eIF4A, while 4EGI-1 binds to eIF4E.

PF-4708671

Compound Description: PF-4708671 is a selective inhibitor of p70 S6 kinase 1 (S6K1). []

6-O-carboxypropyl-α-tocotrienol (T3E)

Compound Description: T3E is a redox-silent analog of α-tocotrienol, a vitamin E family member. []

Compound 094

Compound Description: Compound 094 is a small molecule that disrupts the interaction between eIF4E and RBM38. []

Relevance: While 4EGI-1 directly targets the eIF4E-eIF4G interaction, compound 094 disrupts the interaction between eIF4E and RBM38. [] This disruption prevents RBM38 from inhibiting p53 mRNA translation, leading to increased p53 expression and tumor growth suppression.

Properties

Product Name

4egi-1

IUPAC Name

(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C18H12Cl2N4O4S

Molecular Weight

451.3 g/mol

InChI

InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+

InChI Key

KFRKRECSIYXARE-HYARGMPZSA-N

SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4EGI-1; 4EGI1; 4EGI1; 4 EGI1; 4-EGI1; 4 EGI 1; 4-EGI-1;

Canonical SMILES

C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.